ZAP-70 SH2 Domain-ITAM Interaction Inhibition: Potency Comparison with Structurally Distinct Pyrimidine-4-carboxamides
The target compound, designated ZAP-180013, inhibits the interaction of the ZAP-70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs) with an IC50 of 1.8 μM in a fluorescence polarization assay . In stark contrast, a structurally distinct pyrimidine-4-carboxamide analog, 5-chloro-2-ethylsulfonyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide (MLS001116387), exhibits negligible activity against the same ZAP-70 target, demonstrating a shift in primary target to the Angiotensin II Receptor (Human) with an IC50 of 2.18 μM [1].
| Evidence Dimension | Inhibition of ZAP-70 SH2 Domain-ITAM Interaction |
|---|---|
| Target Compound Data | IC50 = 1.8 μM |
| Comparator Or Baseline | 5-chloro-2-ethylsulfonyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide (MLS001116387) exhibits IC50 > 10 μM for ZAP-70 (inferred from lack of reported activity) and IC50 = 2.18 μM for Angiotensin II Receptor |
| Quantified Difference | Target compound shows > 5.5-fold higher potency for ZAP-70 compared to the comparator's activity at its own primary target (Angiotensin II Receptor); the comparator is essentially inactive against ZAP-70. |
| Conditions | Fluorescence Polarization Assay |
Why This Matters
For studies focused on ZAP-70-mediated T-cell receptor signaling, this compound provides on-target activity, whereas the comparator analog is functionally irrelevant for this pathway.
- [1] BindingDB. (n.d.). 5-chloro-2-ethylsulfonyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide (MLS001116387) - BDBM59072: Angiotensin II Receptor Affinity Data. View Source
